molecular formula C18H20N2O2 B1504689 4-(1-Benzylpyrrolidin-3-yloxy)benzamide CAS No. 28506-17-4

4-(1-Benzylpyrrolidin-3-yloxy)benzamide

Cat. No.: B1504689
CAS No.: 28506-17-4
M. Wt: 296.4 g/mol
InChI Key: KLHHCQNXFYICOB-UHFFFAOYSA-N
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Description

4-(1-Benzylpyrrolidin-3-yloxy)benzamide (CAS: 28506-17-4) is a benzamide derivative characterized by a pyrrolidine ring substituted with a benzyl group at the N1 position and linked via an ether oxygen to the para-position of a benzamide core. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, serving as a building block for drug discovery and development .

Properties

CAS No.

28506-17-4

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

4-(1-benzylpyrrolidin-3-yl)oxybenzamide

InChI

InChI=1S/C18H20N2O2/c19-18(21)15-6-8-16(9-7-15)22-17-10-11-20(13-17)12-14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H2,19,21)

InChI Key

KLHHCQNXFYICOB-UHFFFAOYSA-N

SMILES

C1CN(CC1OC2=CC=C(C=C2)C(=O)N)CC3=CC=CC=C3

Canonical SMILES

C1CN(CC1OC2=CC=C(C=C2)C(=O)N)CC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural Comparisons

The benzamide scaffold is a common feature among several bioactive compounds. Below is a comparative analysis of key structural and functional attributes:

Table 1: Structural and Functional Comparison of 4-(1-Benzylpyrrolidin-3-yloxy)benzamide and Analogues
Compound Name Core Structure Key Substituents Biological Activity Synthesis Yield/Time (if available)
4-(1-Benzylpyrrolidin-3-yloxy)benzamide Benzamide 1-Benzylpyrrolidin-3-yloxy Pharmaceutical intermediate Not reported
LMM5 (1,3,4-oxadiazole derivative) 1,3,4-Oxadiazole + benzamide 4-Methoxyphenylmethyl, benzyl(methyl)sulfamoyl Antifungal (C. albicans, Trr1 inhibitor) Purchased (Life Chemicals)
EMAC2060/EMAC2061 (thiazole derivatives) Benzamide + thiazole-hydrazine 4-Methoxyphenyl, 3,4-dichlorophenyl HIV-1 RT polymerase/ribonuclease inhibition <80% yield
4-(Dimethoxymethyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide (9) Benzamide + thiazole-pyridine Dimethoxymethyl, pyridinyl-thiazole PfAtg8 inhibitor (antimalarial) Microwave-assisted synthesis
N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-2-yl)carbamate β-Lactam + benzamide Substituted phenyl, benzyloxy Synthetic study (green chemistry) 85–92% yield (ultrasound)

Physicochemical and Pharmacokinetic Properties

  • Methoxy and dichlorophenyl substituents in EMAC2060/EMAC2061 increase molecular weight and logP, which could affect metabolic stability .
  • Crystallography and Conformation : discusses ring puckering in cyclic systems, which may influence the pyrrolidine ring's conformation in the target compound and its binding to targets .

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